molecular formula C4H8O3 B595678 3-(Hydroxymethyl)oxetan-3-ol CAS No. 16563-93-2

3-(Hydroxymethyl)oxetan-3-ol

Cat. No. B595678
CAS RN: 16563-93-2
M. Wt: 104.105
InChI Key: TVRBHJADIOFJDI-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.104 . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

This compound can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 . The exact mass is 104.047340 .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 254.6±15.0 °C at 760 mmHg . The flash point is 107.8±20.4 °C . It is a colorless transparent liquid .

Scientific Research Applications

  • Bioisosteric Replacement in Medicinal Chemistry : Oxetan-3-ol serves as a potential surrogate for the carboxylic acid functional group, with potential applications in drug design and synthesis (Lassalas et al., 2017).

  • Synthesis of 3-Oxetanone : Oxetan-3-ol is used in the synthesis of 3-oxetanone, a compound often used in synthetic and medicinal chemistry. Its derivatives have shown various bioactivities, such as anti-inflammatory properties (Tianxiang et al., 2016).

  • UV-Curable Formulations : Derivatives of oxetane acetals, like 3-ethyl-3-(hydroxymethyl)oxetane, are used in cationic UV-curable formulations, potentially as reactive diluents or binders in various applications (Annby et al., 2001).

  • Bioisosteric Replacements for Thioesters or Benzyl Sulfides : Oxetane sulfides derived from oxetan-3-ols have been studied as novel bioisosteric replacements for thioesters or benzyl sulfides, offering new motifs in chemical space for drug discovery (Croft et al., 2017).

  • Cationic Ring-Opening Polymerization : Oxetan-3-ol is used in the cationic ring-opening polymerization to produce hyperbranched aliphatic polyethers with potential applications in various industrial processes (Magnusson et al., 1999).

  • Synthesis of Bridged Carboxylic Ortho Esters : Oxetane esters derived from oxetanes like 3-methyl-3-hydroxymethyl oxetane are useful in the synthesis of bridged carboxylic ortho esters (Corey & Raju, 1983).

  • Photocrosslinkable Polydimethylsiloxane : Oxetane monomers synthesized from 3-hydroxymethyl-3-methyl oxetane are used in creating photocrosslinkable polydimethylsiloxane, which has applications in various fields including materials science (Lecamp et al., 1997).

  • Synthesis of Multihydroxyl Branched Polyethers : Oxetan-3-ol is crucial in the synthesis of multihydroxyl branched polyethers, which have applications in polymer chemistry (Bednarek et al., 2001).

  • Inhibition of α-Chymotrypsin : Certain oxetane derivatives, like (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one, have been found to be fast-acting inhibitors of α-chymotrypsin, indicating potential pharmaceutical applications (Kim & Ryoo, 1995).

Safety and Hazards

3-(Hydroxymethyl)oxetan-3-ol is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

3-(Hydroxymethyl)oxetan-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the epoxide ring-opening reactions, such as trimethyloxosulfonium iodide . These interactions are crucial for the formation of oxetane derivatives, which are valuable intermediates in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oxetane motifs, including this compound, can be used in medicinal chemistry applications, impacting various cellular activities . These effects are mediated through its interactions with cellular proteins and enzymes, altering their function and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been used in the formation of oxetane rings from epoxides, a process that involves the activation of specific enzymes . These molecular interactions are critical for its role in biochemical reactions and synthetic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that oxetane derivatives, including this compound, can undergo ring-opening reactions, which may affect their long-term stability . These temporal changes can influence the compound’s effectiveness in biochemical assays and synthetic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on oxetane derivatives have shown that their impact on biological systems can be dose-dependent, with higher doses potentially leading to toxicity . Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can undergo ring-opening reactions catalyzed by specific enzymes, leading to the formation of different oxetane derivatives . These metabolic pathways are essential for its role in biochemical reactions and synthetic chemistry.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its subcellular localization is important for elucidating its role in cellular processes and biochemical reactions .

properties

IUPAC Name

3-(hydroxymethyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRBHJADIOFJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693532
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16563-93-2
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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